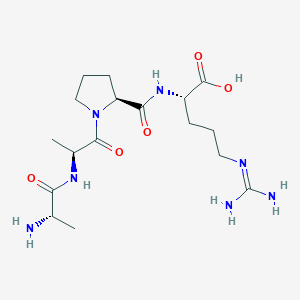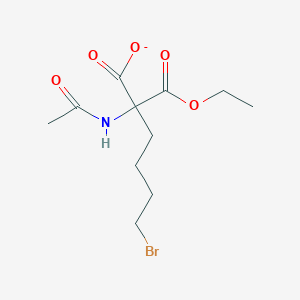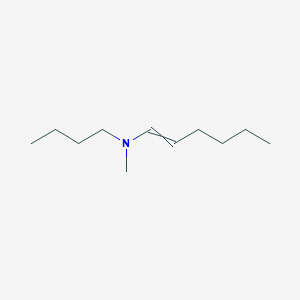![molecular formula C10H11ClO3 B12532567 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde CAS No. 660442-01-3](/img/structure/B12532567.png)
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a chlorobut-2-en-1-yloxy group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-chlorobut-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via the formation of an ether linkage between the furan ring and the chlorobut-2-en-1-yloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobut-2-en-1-yloxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carboxylic acid.
Reduction: 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde depends on its specific application and the biological target. In general, the compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of biological pathways. For example, its derivatives may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler analog without the chlorobut-2-en-1-yloxy group.
5-(Hydroxymethyl)furan-2-carbaldehyde: Contains a hydroxymethyl group instead of the chlorobut-2-en-1-yloxy group.
5-(Methoxymethyl)furan-2-carbaldehyde: Contains a methoxymethyl group instead of the chlorobut-2-en-1-yloxy group.
Uniqueness
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde is unique due to the presence of the chlorobut-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for diverse chemical modifications and the exploration of new derivatives with enhanced properties.
Properties
CAS No. |
660442-01-3 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
5-(4-chlorobut-2-enoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11ClO3/c11-5-1-2-6-13-8-10-4-3-9(7-12)14-10/h1-4,7H,5-6,8H2 |
InChI Key |
HAXKWPVISKQSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)COCC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)



![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
